molecular formula C20H27NO5S B4934230 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4934230
M. Wt: 393.5 g/mol
InChI Key: PVSRNRBBONIKKJ-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxylic acid core linked via a carbamoyl bridge to a 4,5,6,7-tetrahydro-1-benzothiophene moiety. The benzothiophene subunit is further substituted with a propan-2-yloxy (isopropoxy) carbonyl group. The cyclohexane ring contributes conformational rigidity, while the isopropoxy group may enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

2-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-11(2)26-20(25)16-14-9-5-6-10-15(14)27-18(16)21-17(22)12-7-3-4-8-13(12)19(23)24/h11-13H,3-10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSRNRBBONIKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Cyclohexanecarboxylic acid.
  • Substituents :
    • Carbamoyl linkage to a tetrahydrobenzothiophene ring.
    • Isopropoxy carbonyl group on the benzothiophene.
Analog 1 : 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1026678-38-5)
  • Core: Bicyclo[2.2.1]heptane (norbornane) carboxylic acid.
  • Substituents: Chloroanilino carbonyl group. 7-oxa bridge (ether linkage).
  • The chloro substituent may enhance electrophilic reactivity, differing from the isopropoxy group’s steric and hydrophobic effects .
Analog 2 : 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS 918306-39-5)
  • Core : Cyclohexanecarboxylic acid.
  • Substituents :
    • Hydroxyethyl-methyl carbamoyl group.
  • Comparison : The hydrophilic hydroxyethyl group contrasts with the hydrophobic isopropoxy substituent in the target compound, suggesting divergent solubility profiles and target affinities .

Physicochemical Properties

Property Target Compound Analog 1 (Norbornane Derivative) Analog 2 (Hydroxyethyl Derivative)
Molecular Weight ~435.5 g/mol (estimated) ~309.7 g/mol ~257.3 g/mol
Lipophilicity (LogP) High (due to isopropoxy group) Moderate (chloro substituent) Low (hydroxyethyl group)
Solubility Low in water Moderate in polar solvents High in polar solvents

Data inferred from structural analogs and thermodynamic properties of cyclohexane derivatives .

Biological Activity

The compound 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiophene moiety, which is known for its diverse biological activities.
  • A cyclohexanecarboxylic acid component that may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • GPCR Modulation : The compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in neurological functions and disorders .
  • Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Cytotoxicity Assays : In vitro studies demonstrate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties.
  • Neuroprotective Effects : Research has shown that similar benzothiophene derivatives can protect neuronal cells from oxidative stress .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
NeuroprotectionProtects against oxidative damage

Case Studies

  • Study on mGluR Modulation : A study explored the conformational dynamics of cyclohexane derivatives as mGluR modulators. The results indicated that specific structural features are crucial for binding affinity and efficacy .
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of benzothiophene derivatives on various cancer cell lines. The findings highlighted the potential for these compounds to serve as lead structures for developing anti-cancer therapeutics.

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